molecular formula C16H21ClN2O3 B2647228 N-[3-[(2-Chloroacetyl)amino]propyl]-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide CAS No. 2418734-16-2

N-[3-[(2-Chloroacetyl)amino]propyl]-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B2647228
CAS No.: 2418734-16-2
M. Wt: 324.81
InChI Key: CGABQFIILSABED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an acyl chloride with an amine, a common reaction in organic chemistry known as nucleophilic addition-elimination . In this case, the acyl chloride would be 2-chloroacetyl chloride, and the amine would be a compound containing the propyl, methyl, and chromene groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromene ring, a propyl chain, a methyl group, and an amide group linked to the chromene ring via a nitrogen atom . The chloroacetyl group would be attached to the nitrogen atom .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions . The chloroacetyl group could undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the chromene ring could confer aromaticity and stability . The amide group could form hydrogen bonds, influencing the compound’s solubility and reactivity .

Properties

IUPAC Name

N-[3-[(2-chloroacetyl)amino]propyl]-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-19(10-4-9-18-15(20)11-17)16(21)14-8-7-12-5-2-3-6-13(12)22-14/h2-3,5-6,14H,4,7-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGABQFIILSABED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)CCl)C(=O)C1CCC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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